molecular formula C19H16Cl2N2O3S B2655170 (6-chloro-4-(3-chlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone CAS No. 1251614-21-7

(6-chloro-4-(3-chlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2655170
CAS No.: 1251614-21-7
M. Wt: 423.31
InChI Key: LJEIHQHRMBZJRZ-UHFFFAOYSA-N
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Description

This compound is a benzothiazine derivative featuring a 1,1-dioxido group, two chlorine substituents (at positions 6 and 4-aryl), and a pyrrolidinyl methanone moiety. The 1,1-dioxido group enhances polarity and solubility, while the 3-chlorophenyl substituent may contribute to lipophilicity and target binding. The pyrrolidinyl methanone group is a common pharmacophore for improving metabolic stability and bioavailability .

Properties

IUPAC Name

[6-chloro-4-(3-chlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O3S/c20-13-4-3-5-15(10-13)23-12-18(19(24)22-8-1-2-9-22)27(25,26)17-7-6-14(21)11-16(17)23/h3-7,10-12H,1-2,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJEIHQHRMBZJRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-chloro-4-(3-chlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzo[b][1,4]thiazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Chlorination: Introduction of chlorine atoms into the aromatic rings can be done using chlorinating agents such as thionyl chloride or sulfuryl chloride.

    Sulfonamide formation: The sulfonamide group is introduced by reacting the intermediate with sulfonyl chlorides in the presence of a base.

    Pyrrolidine attachment: The final step involves the coupling of the pyrrolidine moiety to the methanone group, which can be facilitated by using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(6-chloro-4-(3-chlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the aromatic rings can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

(6-chloro-4-(3-chlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone: has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s stability and electronic properties make it a candidate for use in the development of new materials, such as organic semiconductors.

    Biological Studies: Its interactions with enzymes and receptors are of interest for understanding biochemical pathways and developing new drugs.

Mechanism of Action

The mechanism by which (6-chloro-4-(3-chlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorophenyl-Substituted Heterocycles

  • highlights that nitro or chloro substituents on aryl rings can significantly influence biological activity. For example, nitroimidazole derivatives exhibit antimycobacterial activity, while chloro-substituted analogs (e.g., 4b, 4f, 4g) showed enhanced activity compared to non-substituted counterparts (Table 1) .
  • The dual chloro substitution in the target compound (6-chloro on benzothiazine and 3-chloro on phenyl) may improve target affinity compared to mono-chloro analogs, as seen in nitrothiophen-containing antituberculosis agents .

Benzothiazine Derivatives

  • lists a related compound, 2-(4-chlorophenyl)-3-methyl-1λ⁶,3-thiazinane-1,1,4-trione, which shares a thiazinane core and chlorophenyl group.

Pyrrolidinyl Methanone Moieties

  • describes pyrazole and thiophene derivatives with pyrrolidine or similar aliphatic rings. For instance, compound 7b includes a methanone group linked to a pyrazole ring. The pyrrolidinyl group in the target compound may enhance membrane permeability compared to bulkier aromatic substituents (e.g., in 10, which has a pyrimidine-carbonitrile group) .

Antimycobacterial and Antituberculosis Potential

  • demonstrates that chloro and nitro substituents on aryl rings correlate with improved antimycobacterial activity. While the target compound lacks a nitro group, its dual chloro substitution may compensate by enhancing lipophilicity and membrane penetration, similar to nitrothiophen derivatives .

Physicochemical Properties

  • The 1,1-dioxido group in the target compound increases polarity, analogous to sulfonated quaternary ammonium compounds discussed in , where critical micelle concentration (CMC) measurements reflect enhanced solubility .

Data Tables

Table 1: Key Structural and Functional Comparisons

Compound Class Core Structure Substituents Bioactivity/Property Reference
Target Compound Benzothiazine 6-Cl, 3-Cl-Ph, 1,1-dioxido, pyrrolidinyl Hypothesized antimycobacterial
Nitrothiophen Derivatives Thiophene Nitro, aryl-Cl Antituberculosis
Pyrazole Derivatives (7b) Thieno[2,3-b]thiophene 3,4-dimethyl, NH2, C=O Not specified
Thiazinane Trione (Ev. 8) Thiazinane 4-Cl-Ph, 1,1,4-trione Unreported

Table 2: Substituent Effects on Activity

Substituent Position Functional Group Impact on Activity (vs. Analogs) Reference
Aryl-3-Cl Chlorine Improved binding affinity
Benzothiazine-6-Cl Chlorine Enhanced lipophilicity
1,1-dioxido Sulfone Increased solubility

Biological Activity

The compound (6-chloro-4-(3-chlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone , also known by its IUPAC name, exhibits significant biological activities that have been the subject of various studies. This article provides a detailed examination of its biological properties, synthesis, and potential therapeutic applications.

  • Molecular Formula : C19H17ClN2O3S
  • Molecular Weight : 388.87 g/mol
  • Structure : The compound features a benzo[b][1,4]thiazine core with a pyrrolidine moiety and chlorinated phenyl groups.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs to this compound exhibit notable antimicrobial properties. For instance, derivatives of benzothiadiazine have been shown to act against various bacterial strains by inhibiting cell wall synthesis and disrupting membrane integrity.

Anticancer Properties

Studies have demonstrated that compounds related to this thiazine derivative possess anticancer activity. They induce apoptosis in cancer cells through the activation of intrinsic pathways. In vitro assays revealed that these compounds can inhibit the proliferation of multiple cancer cell lines, suggesting potential as chemotherapeutic agents.

Neuropharmacological Effects

Recent investigations into the neuropharmacological effects of similar compounds indicate their potential as positive allosteric modulators of AMPA receptors. This activity is associated with enhanced cognitive functions without the excitotoxic effects typical of direct agonists. For example, research has shown that certain benzothiadiazine derivatives can increase neurotransmitter levels in the hippocampus, which is crucial for memory and learning processes.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the Thiazine Core : Starting from appropriate thiazine precursors and chlorinated aromatic compounds.
  • Pyrrolidine Attachment : The introduction of the pyrrolidine moiety is achieved through nucleophilic substitution.
  • Purification and Characterization : Final products are purified using chromatography techniques and characterized via NMR and mass spectrometry.

Case Study 1: Anticancer Activity

A study evaluated the anticancer efficacy of a series of benzothiadiazine derivatives on human breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The mechanism was attributed to increased reactive oxygen species (ROS) production leading to apoptosis.

Case Study 2: Neuropharmacological Effects

In a behavioral study involving mice, administration of a related compound resulted in improved performance in memory tasks compared to controls. The compound was shown to enhance acetylcholine release in synaptic clefts, supporting its role as a cognitive enhancer.

Data Tables

Activity Type Effect Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
NeuropharmacologicalModulation of AMPA receptors

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